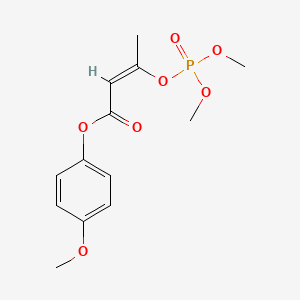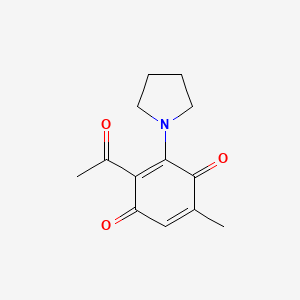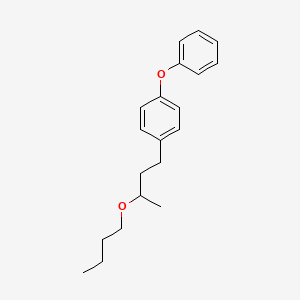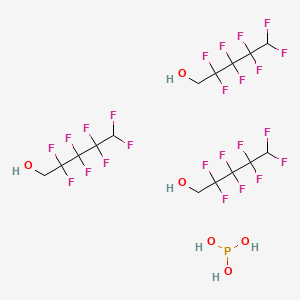![molecular formula C18H22Cl2Sn B14493726 Dichlorobis[(3,4-dimethylphenyl)methyl]stannane CAS No. 63125-94-0](/img/structure/B14493726.png)
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane is an organotin compound with the molecular formula C16H18Cl2Sn It is a derivative of stannane, where two chlorine atoms and two [(3,4-dimethylphenyl)methyl] groups are bonded to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(3,4-dimethylphenyl)methyl]stannane typically involves the reaction of tin(IV) chloride with 3,4-dimethylbenzyl chloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:
SnCl4+2C9H11Cl→SnCl2(C9H11)2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
Wirkmechanismus
The mechanism by which dichlorobis[(3,4-dimethylphenyl)methyl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Similar structure but with phenyl groups instead of 3,4-dimethylphenyl groups.
Dibutyltin dichloride: Another organotin compound with butyl groups instead of 3,4-dimethylphenyl groups.
Tributyltin chloride: Contains three butyl groups and one chlorine atom bonded to tin.
Uniqueness
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane is unique due to the presence of the 3,4-dimethylphenyl groups, which impart specific steric and electronic properties to the compound
Eigenschaften
CAS-Nummer |
63125-94-0 |
|---|---|
Molekularformel |
C18H22Cl2Sn |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
dichloro-bis[(3,4-dimethylphenyl)methyl]stannane |
InChI |
InChI=1S/2C9H11.2ClH.Sn/c2*1-7-4-5-8(2)9(3)6-7;;;/h2*4-6H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
RHVYOZNTQNNFFJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=C(C=C1)C[Sn](CC2=CC(=C(C=C2)C)C)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)






![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)





